

Technical Guide: 4-Methoxyphenylacetonitrile-d4 (CAS: 1219798-74-9)

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Compound of Interest

Compound Name: 4-Methoxyphenylacetonitrile-d4

Cat. No.: B12388655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxyphenylacetonitrile-d4**, a deuterated stable isotope-labeled compound. The information compiled herein is intended to support research and development activities by providing essential data on its properties, synthesis, and applications, particularly in the context of its use as an internal standard for quantitative analysis.

Core Compound Information

4-Methoxyphenylacetonitrile-d4 is the deuterated analog of 4-Methoxyphenylacetonitrile, also known as 4-methoxybenzyl cyanide. The deuterium labeling is on the aromatic ring. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative studies of its non-deuterated counterpart.

Quantitative Data Summary

The following tables summarize the key quantitative data for **4-Methoxyphenylacetonitrile-d4** and its non-deuterated analog.

Table 1: Properties of **4-Methoxyphenylacetonitrile-d4**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 1219798-74-9 | [1] |
| Molecular Formula | C ₉ D ₄ H ₅ NO | [2] |
| Molecular Weight | 151.20 | [3] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥98% | [2] |

Table 2: Physical and Chemical Properties of 4-Methoxyphenylacetonitrile (Non-Deuterated Analog, CAS: 104-47-2)

| Property | Value | Source(s) |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₉ H ₉ NO | [4] |
| Molecular Weight | 147.17 | [5] |
| Appearance | Clear colorless to slightly yellow liquid | [5] |
| Boiling Point | 286-287 °C (lit.) | [4] |
| Melting Point | 8 °C | [6] |
| Density | 1.085 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n _{20/D}) | 1.531 (lit.) | [7] |
| Storage Temperature | Room Temperature | [3] |

Table 3: Safety Information for 4-Methoxyphenylacetonitrile (Non-Deuterated Analog)

| Hazard Statement | GHS Classification | Source(s) |
|---|---|-----------|
| Toxic if swallowed | Acute toxicity, oral (Category 3) | [8] |
| Causes skin irritation | Skin irritation (Category 2) | [9] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [9] |
| Harmful to aquatic life with long-lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | [10] |

Experimental Protocols

Representative Synthesis of 4-Methoxyphenylacetonitrile-d4

A specific, publicly available, detailed synthesis protocol for **4-Methoxyphenylacetonitrile-d4** is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for the deuteration of aromatic rings and the synthesis of benzyl cyanides. A common approach involves the deuteration of a suitable precursor followed by the introduction of the acetonitrile moiety.

Objective: To synthesize **4-Methoxyphenylacetonitrile-d4** from a deuterated precursor.

Materials:

- Anisole-d4 (or a suitable deuterated precursor)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (initiator)
- Carbon tetrachloride (or other suitable solvent)
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)

- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Deuterium oxide (D_2O)
- Palladium on carbon (Pd/C) (for precursor synthesis if needed)

Procedure:

Step 1: Synthesis of 4-Methoxybenzyl-d₄ Bromide (Precursor)

- If starting from a non-deuterated precursor, deuteration of the aromatic ring of a suitable starting material like anisole can be achieved via methods such as acid-catalyzed H/D exchange with D_2O and a catalyst like Pd/C under heat.[\[10\]](#)
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anisole-d₄ (1 equivalent) in carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxybenzyl-d₄ bromide. This intermediate is often used directly in the next step.

Step 2: Cyanation to form **4-Methoxyphenylacetonitrile-d₄**

- In a round-bottom flask, dissolve the crude 4-methoxybenzyl-d4 bromide in DMSO.
- Add sodium cyanide (1.2 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).
- Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
- Separate the organic layer and wash it multiple times with water to remove DMSO and excess cyanide, followed by a final wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain **4-Methoxyphenylacetonitrile-d4**.

Use as an Internal Standard in LC-MS/MS Analysis

4-Methoxyphenylacetonitrile-d4 is an ideal internal standard for the quantification of 4-Methoxyphenylacetonitrile in biological matrices.^[11] The following is a general protocol for its use.

Objective: To quantify 4-Methoxyphenylacetonitrile in a plasma sample using **4-Methoxyphenylacetonitrile-d4** as an internal standard.

Materials:

- Human plasma samples
- 4-Methoxyphenylacetonitrile (analyte)
- **4-Methoxyphenylacetonitrile-d4** (internal standard)
- Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
- Methanol (for stock solutions)

- Water with 0.1% formic acid (mobile phase A)
- Acetonitrile with 0.1% formic acid (mobile phase B)
- LC-MS/MS system with a C18 column

Procedure:

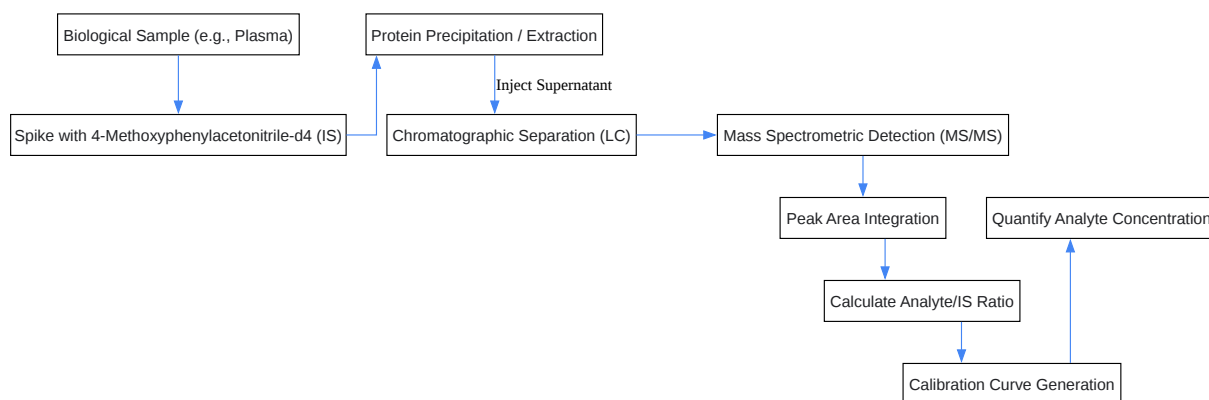
- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of 4-Methoxyphenylacetonitrile and **4-Methoxyphenylacetonitrile-d4** in methanol.
 - From the stock solutions, prepare a series of calibration standards of the analyte in blank plasma.
 - Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
- Sample Preparation:
 - To 100 µL of each plasma sample, calibrator, and quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: Water + 0.1% Formic Acid

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
- MS/MS Conditions (in positive ion mode):
 - Monitor the appropriate precursor-to-product ion transitions for both the analyte and the internal standard. For example:
 - 4-Methoxyphenylacetonitrile (analyte): e.g., m/z 148.1 \rightarrow 107.1
 - **4-Methoxyphenylacetonitrile-d4** (IS): e.g., m/z 152.1 \rightarrow 111.1
 - Optimize collision energy and other MS parameters for maximum signal intensity.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for all samples.
 - Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

Since **4-Methoxyphenylacetonitrile-d4** is not known to be involved in specific signaling pathways, the following diagram illustrates its logical application in a typical quantitative analysis workflow.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

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